molecular formula C9H8N2O B119962 3-(1,3-Oxazol-5-yl)aniline CAS No. 157837-31-5

3-(1,3-Oxazol-5-yl)aniline

Cat. No. B119962
Key on ui cas rn: 157837-31-5
M. Wt: 160.17 g/mol
InChI Key: AIELNJDAOGTASK-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

10% Pd/C (0.60 gm, 0.56 mmol) was added to a solution of 5-(3-Nitrophenyl)oxazole (5.80 gm, 30.50 mmol) in MeOH (122 mL). A H2 atmosphere was then introduced via balloon. After 24 h the reaction mixture was filtered through Celite. The catalyst was rinsed with MeOH and the filtrate was concentrated to give the product 3-(oxazol-5-yl)aniline (4.82 gm, 30.10 mmol, 99% yield) as a white solid. Anal. Calcd. for C9H6N2O3 m/z 160.1, found: 161.1 (M+H)+. Crude product was used without purification.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[O:14][CH:13]=[N:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[O:14]1[C:10]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[NH2:1])=[CH:11][N:12]=[CH:13]1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CN=CO1
Name
Quantity
122 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A H2 atmosphere was then introduced via balloon
FILTRATION
Type
FILTRATION
Details
After 24 h the reaction mixture was filtered through Celite
Duration
24 h
WASH
Type
WASH
Details
The catalyst was rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=C1C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30.1 mmol
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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